molecular formula HO3S2- B1211943 Trioxidosulfidosulfate(.1-)

Trioxidosulfidosulfate(.1-)

Cat. No. B1211943
M. Wt: 113.14 g/mol
InChI Key: DHCDFWKWKRSZHF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxidodioxidosulfidosulfate(1-) is a thiosulfate(1-). It has a role as a human metabolite. It is a conjugate base of a sulfurothioic S-acid. It is a tautomer of a trioxidosulfanidosulfate(1-).

Scientific Research Applications

Sulfation in Drug Metabolism

Sulfation, a key metabolic process involving trioxidosulfidosulfate, plays a crucial role in the inactivation of certain drugs. For example, raloxifene and 4-hydroxytamoxifen, used in osteoporosis and breast cancer treatment, undergo sulfation for inactivation in human tissues. This process is mediated by various sulfotransferase (SULT) isoforms. The study by Falany et al. (2006) elucidates the specific SULT isoforms responsible for the sulfation of these drugs, highlighting the significance of sulfation in drug metabolism (Falany, Pilloff, Leyh, & Falany, 2006).

Advanced Oxidation Processes

The application of sulfate radicals, derived from trioxidosulfidosulfate, in advanced oxidation processes (AOPs) is significant for environmental remediation. In the context of wastewater treatment, Wang et al. (2020) demonstrated the use of a Fe3+/bisulfite system for rapid degradation of sulfamethoxazole, a common antibiotic in wastewater. This study highlights the efficiency of sulfate radicals in degrading contaminants in water (Wang, Wang, Fu, Wang, & Liu, 2020).

Steroid Sulfation in Diagnosis of Disorders

In medical diagnostics, the sulfation pathways of steroids, involving trioxidosulfidosulfate, are crucial. Pozo et al. (2018) explored the use of disulfates in urine as markers for prenatal diagnosis of disorders like steroid sulfatase deficiency and P450 oxidoreductase deficiency. This research underscores the importance of sulfate conjugates in the diagnosis of certain pathologies (Pozo, Marcos, Khymenets, Pranata, Fitzgerald, McLeod, & Shackleton, 2018).

Role in Soil and Groundwater Remediation

Trioxidosulfidosulfate is employed in the remediation of soil and groundwater through in situ chemical oxidation (ISCO). Tsitonaki et al. (2010) reviewed the use of persulfate in ISCO, discussing the activation methods, contaminants amenable to this approach, and its reactions with porous media. This comprehensive review highlights the versatility and effectiveness of persulfate in environmental remediation (Tsitonaki, Petri, Crimi, Mosbæk, Siegrist, & Bjerg, 2010).

Insights into Sulfate Radical-Based Decontamination

The sulfate radical, a derivative of trioxidosulfidosulfate, has significant applications in decontamination technologies. Zhang et al. (2015) provided an overview of sulfate radical-based decontamination, discussing its application in heterogeneous catalysis oxidation and other technologies. This study showcases the broad applicability of sulfate radicals in environmental cleanup efforts (Zhang, Zhang, Teng, & Fan, 2015).

properties

IUPAC Name

hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCDFWKWKRSZHF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=S)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HO3S2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioxidosulfidosulfate(.1-)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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